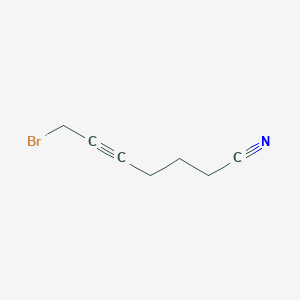
7-Bromohept-5-ynenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Bromohept-5-ynenitrile is an organic compound with the molecular formula C7H8BrN. It is characterized by a bromine atom attached to a hept-5-yne chain with a nitrile group at the terminal position. This compound is of significant interest in organic synthesis and various scientific research applications due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 7-Bromohept-5-ynenitrile can be synthesized through several methods. One common approach involves the bromination of hept-5-ynenitrile. For instance, a solution of hept-5-ynenitrile in acetone can be treated with N-bromosuccinimide (NBS) and silver nitrate (AgNO3) at room temperature. The reaction mixture is stirred for a few hours, followed by dilution with hexanes to isolate the product .
Industrial Production Methods: Industrial production of this compound typically involves similar bromination reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The starting materials, such as hept-5-ynenitrile and brominating agents, are readily available, making the industrial synthesis feasible and cost-effective .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Bromohept-5-ynenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Addition Reactions: The triple bond in the hept-5-yne chain can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction Reactions: The nitrile group can be reduced to amines or oxidized to carboxylic acids under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Addition Reactions: Hydrogen halides (HX) or halogens (X2) in the presence of catalysts.
Oxidation and Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or oxidizing agents like potassium permanganate (KMnO4).
Major Products Formed:
- Substitution reactions yield products like azides or thiocyanates.
- Addition reactions produce haloalkenes or dihaloalkanes.
- Oxidation and reduction reactions result in amines or carboxylic acids .
Wissenschaftliche Forschungsanwendungen
7-Bromohept-5-ynenitrile is utilized in various scientific research fields, including:
Biology: The compound is used in the synthesis of bioactive molecules and pharmaceuticals, aiding in drug discovery and development.
Medicine: It is involved in the preparation of intermediates for active pharmaceutical ingredients (APIs).
Wirkmechanismus
The mechanism of action of 7-Bromohept-5-ynenitrile primarily involves its reactivity towards nucleophiles and electrophiles. The bromine atom and the triple bond in the hept-5-yne chain are key reactive sites. The compound can undergo nucleophilic substitution at the bromine position, leading to the formation of new bonds and functional groups. Additionally, the triple bond can participate in addition reactions, further diversifying its chemical reactivity .
Vergleich Mit ähnlichen Verbindungen
7-Iodohept-5-ynenitrile: Similar structure but with an iodine atom instead of bromine.
7-Chlorohept-5-ynenitrile: Similar structure but with a chlorine atom instead of bromine.
Hept-5-ynenitrile: Lacks the halogen atom, making it less reactive in certain substitution reactions.
Uniqueness: 7-Bromohept-5-ynenitrile is unique due to the presence of the bromine atom, which enhances its reactivity in nucleophilic substitution reactions compared to its chloro and iodo counterparts. The bromine atom also influences the compound’s physical properties, such as boiling point and solubility, making it suitable for specific applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
53574-62-2 |
|---|---|
Molekularformel |
C7H8BrN |
Molekulargewicht |
186.05 g/mol |
IUPAC-Name |
7-bromohept-5-ynenitrile |
InChI |
InChI=1S/C7H8BrN/c8-6-4-2-1-3-5-7-9/h1,3,5-6H2 |
InChI-Schlüssel |
XDSYGPQIMBIKLH-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC#CCBr)CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Benzo[b]pyrido[4,3-e][1,4]oxazin-4-amine hydrochloride](/img/structure/B12973439.png)


![4-Methoxypyrrolo[2,1-f][1,2,4]triazine-7-carbaldehyde](/img/structure/B12973467.png)
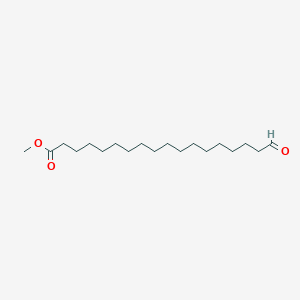
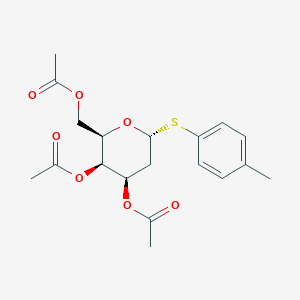
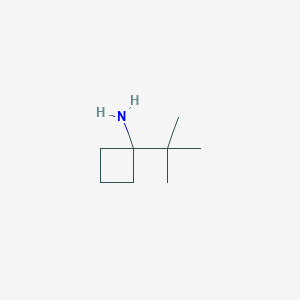
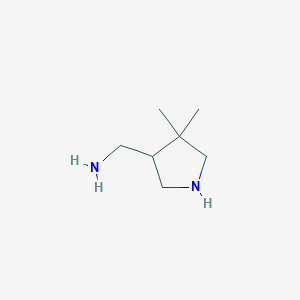
![5-Bromo-1,3-dihydro-2H-imidazo[4,5-b]pyridine-2-thione](/img/structure/B12973495.png)
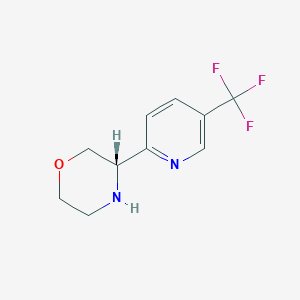
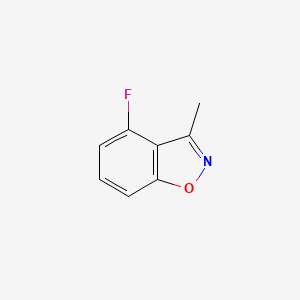
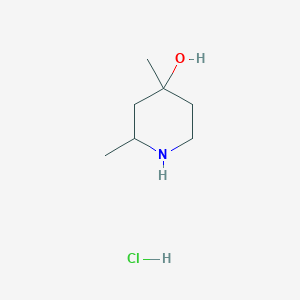
![3'-Bromospiro[cyclohexane-1,9'-fluorene]](/img/structure/B12973507.png)
![Methyl 5-oxo-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B12973513.png)
